molecular formula C24H24N2O5S B4237538 methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate

methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate

Cat. No. B4237538
M. Wt: 452.5 g/mol
InChI Key: AXOFQNNSBKXJIX-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often feature complex synthesis routes and possess unique molecular structures. Such compounds are studied for their electronic structure, reactivity, and potential biological activities, utilizing experimental and computational approaches.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic sulfonamides or benzoates, with optimization of conditions such as molar ratios, reaction times, and temperatures to improve yields. Process optimization is crucial for the efficient production of these compounds, highlighting the intricacies of chemical synthesis in achieving high purity and yield.

Molecular Structure Analysis

Molecular structure and vibrational analyses are conducted using both experimental (e.g., X-ray diffraction, FT-IR, NMR) and theoretical methods (e.g., DFT calculations). These studies reveal the electronic delocalization within the molecule and the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and stability of the compound.

Chemical Reactions and Properties

The reactivity of such compounds can be explored through their involvement in various chemical reactions, including those leading to the formation of novel heterocyclic compounds. The presence of functional groups like sulfonyl and carboxylate esters plays a significant role in their chemical behavior, enabling a wide range of transformations.

Physical Properties Analysis

While specific physical properties such as melting points, boiling points, and solubility are not detailed in the available studies, these are generally determined experimentally for such compounds and are critical for their practical application and handling.

Chemical Properties Analysis

Chemical properties, including reactivity descriptors like chemical hardness, electronic chemical potential, and electrophilicity, are calculated to predict stability and reactivity. These properties are essential for understanding how these compounds interact with other chemicals and their potential uses in various applications.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 2-[(1-naphthalen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-31-24(28)21-8-4-5-9-22(21)25-23(27)18-12-14-26(15-13-18)32(29,30)20-11-10-17-6-2-3-7-19(17)16-20/h2-11,16,18H,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOFQNNSBKXJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
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methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
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methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
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methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate

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